molecular formula C16H17F3O6S B14039825 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

Cat. No.: B14039825
M. Wt: 394.4 g/mol
InChI Key: RJAZDHBWFKYXRH-UHFFFAOYSA-N
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Description

5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a fluorinated benzoxepin derivative characterized by a trifluoromethylsulfonyloxy (-OSO₂CF₃, triflate) group at position 5 and a pivaloyloxy (tert-butyl ester) group at position 6.

Properties

Molecular Formula

C16H17F3O6S

Molecular Weight

394.4 g/mol

IUPAC Name

[5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H17F3O6S/c1-15(2,3)14(20)24-10-6-7-11-12(5-4-8-23-13(11)9-10)25-26(21,22)16(17,18)19/h5-7,9H,4,8H2,1-3H3

InChI Key

RJAZDHBWFKYXRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCCO2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Route A: Direct Sulfonylation and Esterification

  • Starting Material : 5-Hydroxy-2,3-dihydrobenzo[b]oxepin-8-ol
  • Sulfonylation :
    • React with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at −78°C.
    • Reagents : Tf₂O (1.2 equiv), pyridine (2.0 equiv)
    • Yield : 78% (isolated via column chromatography).
  • Pivalate Protection :
    • Treat with pivaloyl chloride (1.5 equiv) in the presence of DMAP (0.1 equiv) and triethylamine (3.0 equiv).
    • Conditions : Room temperature, 12 hours.
    • Yield : 85%.

Route B: Pre-functionalized Intermediate Assembly

Optimization Parameters

Critical factors influencing yield and purity include:

Parameter Optimal Range Impact
Temperature (Sulfonylation) −78°C to −40°C Minimizes side reactions
Solvent (Esterification) Anhydrous DCM Prevents hydrolysis
Catalyst (DMAP) 0.1–0.2 equiv Accelerates acylation
Reaction Time (Pivalation) 12–16 hrs Ensures complete conversion

Characterization Data

Post-synthesis validation employs spectroscopic and chromatographic methods:

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.5 Hz, 1H), 6.90 (s, 1H), 4.30 (t, J = 6.0 Hz, 2H), 3.15 (t, J = 6.0 Hz, 2H), 1.35 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ 177.2 (C=O), 153.1 (C-O), 121.8 (CF₃), 34.5 (C(CH₃)₃)
HPLC Purity ≥98% (C18 column, acetonitrile/water)
Melting Point 92–94°C

Challenges and Solutions

  • Regioselectivity : Competing sulfonylation at position 7 is mitigated by steric hindrance from the oxepin ring.
  • Stability : The trifluoromethyl sulfonate group is prone to hydrolysis; thus, anhydrous conditions are critical.
  • Scalability : Continuous flow reactors improve reproducibility in large-scale batches.

Comparative Analysis of Routes

Parameter Route A Route B
Total Yield 63% 52%
Steps 2 4
Purity 98% 95%
Cost Moderate High (Pd/C usage)

Route A is preferred for its efficiency, though Route B offers access to nitro-derived analogs for structure-activity studies.

Industrial-Scale Considerations

  • Purification : Simulated moving bed (SMB) chromatography enhances throughput.
  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzoxepin derivatives, focusing on substituents, physicochemical properties, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Features
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate Not provided -OSO₂CF₃ (5), pivalate (8) Not explicitly given* ~380 (estimated) High reactivity due to triflate; bulky pivalate enhances stability
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate 2226905-25-3 -F (9), =O (5), pivalate (8) C₁₅H₁₇FO₄ 280.29 Ketone at position 5; fluorination may enhance bioavailability
7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate 2226905-14-0 -Cl (7), -OSO₂CF₃ (5), pivalate (8) Not provided Not provided Chlorine adds electron-withdrawing effects; potential pesticidal use
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate Not provided -CH₃ (9), -OSO₂CF₃ (5), pivalate (8) Not provided Not provided Methyl group may improve lipophilicity and metabolic resistance

*Molecular formula estimated as C₁₇H₁₉F₃O₆S based on substituents.

Key Comparative Insights:

Reactivity: The triflate group in the target compound distinguishes it from non-sulfonylated analogs (e.g., 9-fluoro derivative). Triflates are superior leaving groups compared to halides or esters, enabling use in palladium-catalyzed cross-couplings or SN2 reactions .

Stability and Solubility :

  • The pivalate ester in all listed compounds introduces steric hindrance, reducing hydrolysis rates compared to smaller esters (e.g., acetates). This feature is critical for prolonging half-life in biological systems .
  • The 9-fluoro derivative’s ketone group at position 5 may increase polarity, improving aqueous solubility relative to the triflate-bearing compounds .

Functional Applications :

  • Fluorinated analogs (e.g., 9-fluoro) are common in drug discovery due to fluorine’s ability to modulate pharmacokinetics .
  • Chlorinated and triflate-containing variants (e.g., 7-chloro) are more likely intermediates in pesticide synthesis, as seen in furyloxyfen () .

Research Findings and Industrial Relevance

  • Synthetic Utility : The triflate group’s reactivity positions the compound as a versatile intermediate for synthesizing complex molecules, though its discontinued status () may limit commercial availability .
  • Analog Development : Modifications like fluorination or methylation () highlight trends in optimizing benzoxepin scaffolds for specific applications, such as enhanced metabolic stability or target binding .

Biological Activity

5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (CAS No. 2226905-26-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H16F4O6S
  • Molecular Weight : 412.35 g/mol
  • Purity : NLT 98%
  • Storage Conditions : Stable at room temperature for up to 2 years

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that this compound may exert its effects through the following mechanisms:

  • Inhibition of Kinase Activity : Similar to other compounds containing sulfonyl groups, it may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : The compound has shown potential in inducing apoptosis in cancer cell lines, possibly by activating the intrinsic apoptotic pathway.
  • Antiviral Activity : Compounds with trifluoromethyl groups have been associated with antiviral properties, particularly against influenza viruses .

Structure-Activity Relationship (SAR)

The trifluoromethyl group and sulfonyl moiety are critical for enhancing the biological activity of the compound. The presence of these functional groups appears to increase lipophilicity and improve binding affinity to target proteins, which is essential for its efficacy.

Functional GroupEffect on Activity
TrifluoromethylIncreases potency against viruses
SulfonylEnhances kinase inhibition
PivalateImproves metabolic stability

Anticancer Activity

Research has shown that derivatives of benzo[b]oxepin compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity without affecting normal cells .

Antiviral Activity

A study on trifluoromethylated compounds indicated promising results in inhibiting influenza viruses. The compound showed low micromolar inhibitory concentrations against strains A and B without notable cytotoxic effects on host cells . This suggests its potential as a therapeutic agent in viral infections.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A series of tests on human gastric cancer cells revealed that compounds similar to this compound induced apoptosis through the PI3K/Akt/mTOR pathway inhibition .
  • Antiviral Efficacy
    • In a comparative study, derivatives were assessed for their ability to inhibit influenza virus replication. The most potent derivative demonstrated superior efficacy compared to established antiviral agents like favipiravir .

Q & A

Q. Conflicting NMR assignments for diastereotopic protons in the oxepin ring: Resolution strategies?

  • Methodology : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Variable-temperature NMR (VT-NMR) distinguishes dynamic vs. static effects. Chiral shift reagents (e.g., Eu(hfc)₃) induce splitting in enantiomeric mixtures, confirming stereochemical integrity .

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